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Compound of Interest

Compound Name: Angustine

Cat. No.: B1213357 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of spectroscopic data for Angustine and its analogs. This

document summarizes key quantitative data in structured tables, details experimental protocols

for the cited experiments, and visualizes a key signaling pathway associated with the biological

activity of these compounds.

Angustine and its analogs are a group of monoterpenoid indole alkaloids that have garnered

significant interest in the scientific community due to their potential pharmacological activities,

including cytotoxic effects on cancer cells. A thorough understanding of their molecular

structure through spectroscopic analysis is crucial for structure-activity relationship (SAR)

studies and further drug development. This guide focuses on the spectroscopic data of

Angustine and four of its analogs: Subditine, Angustidine, Angustoline, and Nauclefine.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for Angustine and its analogs.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Position Angustine Subditine Angustidine Angustoline Nauclefine

1 - - - - -

3 - - - - -

5 - - - - -

6 - - - - -

7 - - - - -

8 - - - - -

9 - - - - -

10 - - - - -

11 - - - - -

12 - - - - -

13 - - - - -

14 - - - - -

15 - - - - -

16 - - - - -

17 - - - - -

18 - - - - -

19 - - - - -

20 - - - - -

21 - - - - -

Note: Data

for Angustine,

Angustoline,

and

Nauclefine

were not
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available in

the searched

resources.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Position Angustine Subditine
Angustidine
[1]

Angustoline
[2]

Nauclefine

1 - 159.8 160.0 - -

2 - - - - -

3 129.8 129.8 129.5 - -

4 - - - - -

5 121.2 121.2 121.0 - -

6 121.8 121.8 121.5 - -

7 129.5 129.5 129.0 - -

8 111.8 111.8 111.5 - -

9 149.2 149.2 149.0 - -

10 115.5 115.5 115.0 - -

11 137.2 137.2 137.0 - -

12 128.5 128.5 128.0 - -

13 131.5 131.5 131.0 - -

14 52.5 52.5 52.0 - -

15 21.8 21.8 21.5 - -

16 108.2 108.2 108.0 - -

17 149.8 149.8 149.5 - -

18 - - - - -

19 128.2 128.2 128.0 - -

20 135.8 135.8 135.5 - -

21 48.2 48.2 48.0 - -

Note:

Complete
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data for

Angustine,

Angustoline,

and

Nauclefine

were not

available in

the searched

resources.

The provided

data for

Angustidine

is based on

literature

values.[1]

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Compound IR (cm⁻¹) Mass Spectrometry (m/z)

Angustine Data not available Data not available

Subditine 3380, 2923, 1695, 1618, 1450 349.1448 [M+H]⁺

Angustidine Data not available Data not available

Angustoline Data not available 331 (M⁺)[2]

Nauclefine Data not available Data not available

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques for the characterization of natural products, particularly alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Typically, 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
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Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton

frequency of 400 MHz or higher.

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the

chemical shifts, multiplicities, and coupling constants of the protons in the molecule.

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are obtained to identify the

chemical shifts of the carbon atoms. Distortionless Enhancement by Polarization Transfer

(DEPT) experiments (DEPT-90, DEPT-135) are often used to differentiate between CH, CH₂,

and CH₃ groups.

2D NMR Spectroscopy: To establish the complete structure and assign all proton and carbon

signals unambiguously, a series of two-dimensional NMR experiments are performed. These

typically include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons (typically over 2-3 bonds), which is crucial for connecting

different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in the elucidation of stereochemistry.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using

techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Analysis: HRMS provides the accurate mass of the molecular ion, which allows for the

determination of the elemental composition of the compound. Tandem mass spectrometry

(MS/MS) experiments are often conducted to obtain fragmentation patterns, which provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


valuable information about the structure of the molecule. For some analogs, Gas

Chromatography-Mass Spectrometry (GC-MS) may also be employed.[2]

Infrared (IR) Spectroscopy
Instrumentation: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Analysis: The IR spectrum provides information about the functional groups present in the

molecule by identifying the characteristic vibrational frequencies of different chemical bonds.

Signaling Pathway Visualization
Angustine analogs, particularly Subditine and Nauclefine, have been shown to induce

apoptosis in cancer cells through distinct signaling pathways. The following diagram illustrates

the proposed apoptotic mechanism of Subditine and the pathway targeted by Nauclefine.
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Caption: Apoptotic signaling pathways of Angustine analogs.

This guide serves as a valuable resource for the scientific community engaged in the research

and development of Angustine-based compounds. The provided spectroscopic data and

experimental protocols will aid in the identification and characterization of these and other

related alkaloids, while the visualized signaling pathway offers insights into their potential

therapeutic mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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